N-(5-甲基-2-吡啶基)苯磺酰胺

描述

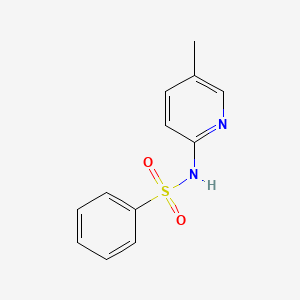

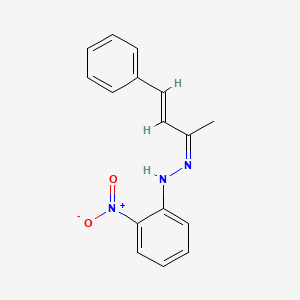

“N-(5-methyl-2-pyridinyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H12N2O2S . It has an average mass of 248.301 Da and a monoisotopic mass of 248.061951 Da . It is also known as GW8510 and is an inhibitor of cyclin-dependent kinase-2 (CDK2), which are serine-threonine kinases crucial for cell cycle progression .

Molecular Structure Analysis

The molecular structure of “N-(5-methyl-2-pyridinyl)benzenesulfonamide” is represented by the InChI code 1S/C12H12N2O2S/c1-9-6-7-11(16-8-9)17-20(18,19)10-4-2-3-5-10/h1-8H,(H,16,17) .科学研究应用

抗真菌活性

N-(5-甲基-2-吡啶基)苯磺酰胺衍生物因其抗真菌特性而受到研究。Pecorari 等人 (1987) 合成了各种甲基化的 N-(5-嘧啶基)苯磺酰胺衍生物并对其进行了光谱研究,发现对白色念珠菌和热带念珠菌菌株有轻微的抗真菌活性 (Pecorari, Vampa, Albasini, & Provvisionato, 1987)。

特发性肺纤维化和咳嗽治疗中的应用

Norman (2014) 评估了声称使用 PI3K 抑制剂(与 N-(5-甲基-2-吡啶基)苯磺酰胺密切相关)治疗特发性肺纤维化和咳嗽的应用。该研究提供了支持这些说法的体外数据 (Norman, 2014)。

金属配位的配体

Jacobs、Chan 和 O'Connor (2013) 报告了 N-(2-(吡啶-2-基)乙基)苯磺酰胺衍生物的分子和超分子结构。这些化合物显示出作为金属配位的配体的潜力,它们的氢键和 π-π 堆积特性值得注意 (Jacobs, Chan, & O'Connor, 2013)。

HIV-1 感染预防的拮抗剂

De-ju (2015) 合成了甲基苯磺酰胺 CCR5 拮抗剂,可能有助于预防人类 HIV-1 感染。该研究重点介绍了这些化合物的结构表征及其在药物开发中的意义 (De-ju, 2015)。

交叉偶联化学反应

Miura、Tsuda、Satoh、Pivsa-Art 和 Nomura (1998) 探索了 N-(2'-苯基苯基苯磺酰胺与烯烃的氧化交叉偶联,产生了菲啶衍生物。这一过程使用钯铜催化剂体系在空气中进行,在有机化学和潜在的工业应用中具有重要意义 (Miura, Tsuda, Satoh, Pivsa-Art, & Nomura, 1998)。

潜在的抗癌活性

Pecorari、Vampa 和 Rinaldi (1987) 的另一项研究评估了 N-(5-嘧啶基)苯磺酰胺衍生物对淋巴细胞性白血病 P388 的抗癌活性。虽然发现该活性可以忽略不计或不存在,但这项研究有助于探索新的潜在抗癌剂 (Pecorari, Vampa, & Rinaldi, 1987)。

转移氢化催化

Ruff、Kirby、Chan 和 O'Connor (2016) 合成了 N-(2-(吡啶-2-基)乙基)苯磺酰胺衍生物,并将其评估为酮转移氢化的前催化剂。这项研究突出了这些化合物在促进有机反应中高效、空气稳定的催化中的作用 (Ruff, Kirby, Chan, & O'Connor, 2016)。

抗菌活性

Ijuomah、Ike 和 Obi (2022) 进行了一项关于合成 N-吡啶-3-基-苯磺酰胺及其抗菌活性的研究。该研究揭示了对各种细菌的显着抗菌特性,证明了该化合物在解决细菌感染方面的潜力 (Ijuomah, Ike, & Obi, 2022)。

作用机制

Target of Action

N-(5-methyl-2-pyridinyl)benzenesulfonamide primarily targets Prothrombin . Prothrombin is a protein present in blood plasma that is converted into active thrombin during coagulation. Thrombin then converts soluble fibrinogen into insoluble fibrin, which is a crucial step in blood clot formation.

Mode of Action

It is known that the compound interacts with its target, prothrombin, and potentially alters its function

Biochemical Pathways

It is known that the compound has an inhibitory effect onCarbonic Anhydrase IX (CA IX) , which plays a key role in many biochemical processes, including pH regulation and cell proliferation. Inhibition of CA IX can lead to significant modifications in these pathways.

Result of Action

It has been observed that certain benzenesulfonamide derivatives can have significant anti-proliferative activity against certain cancer cell lines . For instance, some derivatives have shown significant inhibitory effects against both triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(5-methyl-2-pyridinyl)benzenesulfonamide. For example, changes in gene expression can cause uncontrolled cell proliferation and consequently tumor hypoxia . This can shift the tumor cells’ metabolism to anaerobic glycolysis with a significant modification in pH . Such environmental changes can potentially influence the compound’s action.

属性

IUPAC Name |

N-(5-methylpyridin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-10-7-8-12(13-9-10)14-17(15,16)11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWLAXAHTWALJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methylpyridin-2-yl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}piperidine trifluoroacetate](/img/structure/B3837362.png)

![ethyl 4-{[3-(acetylamino)-2,2-dinitropropyl]amino}benzoate](/img/structure/B3837376.png)

![4-[(4-bromophenyl)amino]-2-chloronicotinonitrile](/img/structure/B3837389.png)

![N-[1-(5-acetyl-2-pyridinyl)-4-piperidinyl]methanesulfonamide](/img/structure/B3837396.png)

![N'-[(3-methyl-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B3837436.png)